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Compound of Interest

Compound Name: protein kinase inhibitor H89

Cat. No.: B1662168 Get Quote

Welcome to the technical support center for researchers utilizing H89. This resource provides

troubleshooting guides and frequently asked questions (FAQs) to help you navigate the

complexities of using H89 in your experiments, with a particular focus on its effects on ion

channels. H89 is widely used as a potent, cell-permeable inhibitor of protein kinase A (PKA);

however, its off-target effects on various ion channels and other kinases can lead to

misinterpretation of experimental results. This guide will help you design robust experiments

and accurately interpret your data.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of H89?

H89 is primarily known as a competitive inhibitor of the adenosine triphosphate (ATP) binding

site on the catalytic subunit of PKA. It is often used to investigate the role of the cAMP/PKA

signaling pathway in various cellular processes.

Q2: I'm observing effects in my ion channel recordings after applying H89. Is this definitively a

PKA-mediated effect?

Not necessarily. H89 has been shown to have numerous off-target effects, including direct

inhibition or modulation of various ion channels, independent of its action on PKA. It is crucial

to perform control experiments to distinguish between PKA-dependent and PKA-independent

effects.
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Q3: What are the known off-target effects of H89 on ion channels?

H89 has been documented to directly affect a variety of ion channels, including:

Potassium (K+) Channels: H89 can directly inhibit several types of potassium channels,

including ATP-sensitive K+ (KATP) channels, inward rectifier K+ (Kir) channels, transient

outward K+ current (Ito), and steady-state outward K+ current (Iss). This inhibition is often

observed at concentrations commonly used to inhibit PKA and appears to be independent of

PKA activity.

Calcium (Ca2+) Channels: H89 can inhibit L-type calcium channels (Cav1.2) in a PKA-

independent manner. It has also been shown to affect Ca2+ regulation by directly inhibiting

the sarcoplasmic reticulum (SR) Ca2+-ATPase.

Sodium (Na+) Channels: In some cell types, such as fetal rat alveolar type II epithelium, H89

can stimulate Na+ transport by increasing the open probability and number of epithelial Na+

channels (ENaC). This effect is also thought to be independent of PKA inhibition.

Q4: At what concentrations are the off-target effects of H89 typically observed?

Off-target effects of H89 on ion channels are often seen in the low micromolar range (1-10 µM),

which overlaps with the concentrations frequently used to inhibit PKA in intact cells. This

overlap is a primary reason for potential data misinterpretation.

Q5: Are there alternative PKA inhibitors I can use as controls?

Yes, using alternative PKA inhibitors is a critical control experiment. Some recommended

alternatives include:

KT5720: Another cell-permeable PKA inhibitor that acts at the ATP-binding site. While it also

has potential off-targets, observing the same effect with both H89 and KT5720 strengthens

the conclusion of PKA involvement.

Myristoylated PKI (14-22) amide: A highly specific and potent cell-permeable peptide inhibitor

of PKA. It is considered a more specific alternative to small molecule inhibitors like H89.
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Rp-cAMPS: A cAMP analog that acts as a competitive antagonist of cAMP, preventing the

activation of PKA.
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Problem Possible Cause Recommended Solution

Unexpected change in

membrane potential or ion

channel activity after H89

application.

The observed effect may be a

PKA-independent, off-target

effect of H89 on an ion

channel.

1. Review the literature: Check

if H89 is known to affect the

specific ion channel you are

studying. 2. Perform control

experiments: Use an

alternative, structurally

different PKA inhibitor (e.g.,

Myristoylated PKI) to see if the

effect is replicated. 3. Use an

inactive analog: If available,

use H85, an inactive analog of

H89. If H85 produces the

same effect, it is likely a PKA-

independent action. 4. Vary

H89 concentration: Perform a

dose-response curve to see if

the effect occurs at

concentrations lower than the

IC50 for PKA inhibition.

My PKA-dependent

phosphorylation target is not

affected, but I still see a

physiological response to H89.

This strongly suggests an off-

target effect of H89.

1. Investigate direct ion

channel modulation: Use

electrophysiology (e.g., patch-

clamp) to directly assess the

effect of H89 on the ion

channels involved in the

physiological response. 2.

Consider other kinase

inhibition: H89 is known to

inhibit other kinases (see Table

1). Investigate if these other

kinases could be responsible

for the observed effect.

I am using a Renilla luciferase

(RLuc)-based reporter assay

H89 has been shown to

directly inhibit the activity of

Renilla luciferase, which can

Use an alternative PKA

inhibitor such as KT5720,

which does not affect Renilla
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for PKA activity and H89 is

giving inconsistent results.

be misinterpreted as a

decrease in PKA activity.

luciferase activity. Alternatively,

use a firefly luciferase (FLuc)-

based reporter, as H89 does

not inhibit FLuc.

Data Presentation: H89 Inhibitory Profile
The following tables summarize the inhibitory concentrations of H89 for its primary target (PKA)

and several known off-target kinases and ion channels.

Table 1: H89 IC50 Values for PKA and Off-Target Kinases

Target Kinase IC50 (nM) Reference

PKA 48 - 135

S6K1 80

MSK1 120

ROCKII 270

PKBα 2600

MAPKAP-K1b 2800

Table 2: H89 Effects on Various Ion Channels
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Ion Channel Effect
Apparent Kd /
IC50 (µM)

Cell Type Reference

KATP Inhibition 1.19

Rabbit coronary

arterial smooth

muscle

Kir Inhibition 3.78

Rabbit coronary

arterial smooth

muscle

Ito Inhibition Not specified
Rat ventricular

myocytes

IK1 Inhibition Not specified
Rat ventricular

myocytes

Cav1.2 Inhibition
~3.16 (pIC50 =

5.5)

Rat tail artery

myocytes

ENaC Stimulation Not applicable
Fetal rat alveolar

type II epithelium

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
to Test for Off-Target Effects of H89
This protocol is designed to determine if H89 directly modulates a specific ion channel in your

cell type of interest.

Materials:

Standard patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system)

Borosilicate glass capillaries for pipette fabrication

Cell culture reagents

External and internal recording solutions appropriate for the ion channel of interest
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H89 stock solution (e.g., 10 mM in DMSO)

Alternative PKA inhibitor (e.g., Myristoylated PKI)

Vehicle control (DMSO)

Procedure:

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal

solution.

Establish Whole-Cell Configuration:

Obtain a gigaohm seal (>1 GΩ) on a target cell.

Rupture the membrane to achieve the whole-cell configuration.

Baseline Recording:

Allow the cell to stabilize for 5-10 minutes.

Apply the appropriate voltage protocol to elicit the current of interest and record baseline

activity for at least 5 minutes.

Vehicle Control Application:

Perfuse the cell with the external solution containing the vehicle (e.g., 0.1% DMSO) for 5-

10 minutes.

Record any changes in current amplitude or kinetics.

H89 Application:

Perfuse the cell with the external solution containing the desired concentration of H89

(e.g., 10 µM).

Record the current for 10-15 minutes or until a stable effect is observed.
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Washout:

Perfuse with the control external solution to wash out H89 and observe for reversal of the

effect.

Control Experiment with Alternative Inhibitor:

In a separate set of cells, repeat steps 4-7 using an alternative PKA inhibitor (e.g.,

Myristoylated PKI) at a concentration known to effectively inhibit PKA.

Data Analysis:

Measure the current amplitude and other relevant kinetic parameters (e.g., activation,

inactivation) before, during, and after drug application.

Compare the effects of H89 with the vehicle control and the alternative PKA inhibitor. A

significant effect of H89 that is not replicated by the alternative inhibitor suggests a PKA-

independent, off-target action.

Protocol 2: Calcium Imaging to Differentiate PKA-
Dependent and -Independent Effects of H89
This protocol uses a fluorescent calcium indicator to assess whether H89-induced changes in

intracellular calcium are mediated by PKA.

Materials:

Fluorescence microscope with an appropriate filter set for the chosen calcium indicator

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

H89 stock solution

Forskolin (an adenylyl cyclase activator to stimulate PKA)
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Alternative PKA inhibitor (e.g., KT5720)

Vehicle control (DMSO)

Procedure:

Cell Plating: Plate cells on glass-bottom dishes or coverslips.

Dye Loading:

Prepare a loading solution of the calcium indicator in imaging buffer (e.g., 2-5 µM Fura-2

AM with 0.02% Pluronic F-127).

Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C,

according to the dye manufacturer's instructions.

Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for

at least 30 minutes.

Baseline Imaging:

Acquire baseline fluorescence images for 2-5 minutes to establish a stable baseline.

Experimental Conditions (in separate cell populations):

Condition A (H89 effect on baseline): Perfuse with H89 (e.g., 10 µM) and record any

changes in intracellular calcium.

Condition B (H89 effect on PKA activation):

Pre-incubate cells with H89 (10 µM) for 15-20 minutes.

Stimulate the cells with forskolin (e.g., 10 µM) to activate the PKA pathway.

Record the calcium response and compare it to the response to forskolin alone.

Condition C (Alternative inhibitor control):
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Pre-incubate cells with an alternative PKA inhibitor (e.g., KT5720, 10 µM) for 15-20

minutes.

Stimulate with forskolin and record the calcium response.

Data Analysis:

Quantify the changes in fluorescence intensity (or ratio for ratiometric dyes like Fura-2)

over time.

If H89 affects baseline calcium (Condition A), this may indicate a direct effect on channels

or pumps.

If H89 and the alternative inhibitor both block the forskolin-induced calcium response

(Conditions B and C), it suggests the response is PKA-dependent.

If H89 has an effect that is not mimicked by the alternative inhibitor, this points to a PKA-

independent mechanism.

Visualizations
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To cite this document: BenchChem. [Technical Support Center: Navigating the Effects of H89
on Ion Channels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662168#how-to-address-h89-s-effects-on-ion-
channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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